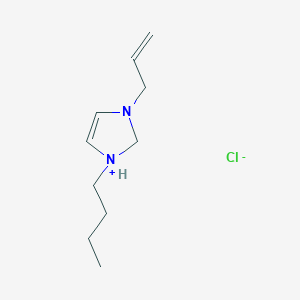1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride
CAS No.: 887276-30-4
Cat. No.: VC8307693
Molecular Formula: C10H19ClN2
Molecular Weight: 202.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887276-30-4 |
|---|---|
| Molecular Formula | C10H19ClN2 |
| Molecular Weight | 202.72 g/mol |
| IUPAC Name | 1-butyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride |
| Standard InChI | InChI=1S/C10H18N2.ClH/c1-3-5-7-12-9-8-11(10-12)6-4-2;/h4,8-9H,2-3,5-7,10H2,1H3;1H |
| Standard InChI Key | KNFMDLARWSEOSA-UHFFFAOYSA-N |
| SMILES | CCCC[NH+]1CN(C=C1)CC=C.[Cl-] |
| Canonical SMILES | CCCC[NH+]1CN(C=C1)CC=C.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named 1-butyl-3-ethenylimidazol-1-ium chloride under IUPAC conventions . Its molecular formula is C₉H₁₅ClN₂, with a molecular weight of 186.68 g/mol . The structure features a positively charged imidazolium core, a butyl chain (C₄H₉) at the N1 position, and a vinyl group (C₂H₃) at the N3 position, balanced by a chloride anion .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 657394-65-5 | |
| SMILES Notation | CCCC[N+]1=C(N=C1C=C)Cl | |
| InChIKey | KRCYUCRTMSTHOK-UHFFFAOYSA-M | |
| Molecular Formula | C₉H₁₅ClN₂ |
Structural Analysis
The 2D and 3D conformational data reveal a planar imidazolium ring with substituents extending perpendicularly . The vinyl group introduces π-electron density, potentially influencing reactivity and intermolecular interactions .
Synthesis and Purification
Synthetic Methodology
The compound is synthesized via a quaternization reaction between 1-vinylimidazole and 1-chlorobutane under reflux conditions . A typical procedure involves:
-
Heating equimolar amounts of 1-vinylimidazole and 1-chlorobutane in acetonitrile at 60°C for 48 hours .
-
Washing the crude product with ethyl acetate to remove unreacted precursors .
-
Drying under vacuum at 60°C to yield a hygroscopic, off-white solid .
Table 2: Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Reaction Temperature | 60°C | |
| Reaction Time | 48 hours | |
| Solvent | Acetonitrile | |
| Yield | ~85% (estimated) |
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR):
-
Fourier-Transform Infrared (FTIR): Peaks at 3150 cm⁻¹ (C-H stretch, imidazolium) and 1640 cm⁻¹ (C=C vinyl) .
Physicochemical Properties
Thermal Stability
The compound exhibits a decomposition temperature of ~250°C under nitrogen, as inferred from thermogravimetric analysis (TGA) of analogous imidazolium ILs . The vinyl group reduces thermal stability compared to alkyl-substituted analogs due to unsaturation .
Solubility and Viscosity
-
Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetonitrile) but immiscible with alkanes .
-
Viscosity: Estimated at 120–150 cP at 25°C, higher than 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) due to reduced symmetry .
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 1.08 g/cm³ | |
| Melting Point | ~70°C (decomposes) | |
| Water Content | <1% (after drying) |
Chemical Reactivity and Functionalization
Anion Exchange
The chloride anion can be replaced via metathesis with salts like NaPF₆ or LiNTf₂ to tailor solubility and electrochemical stability . For example:
Applications in Industrial and Green Chemistry
Extractive Desulfurization (EDS)
Like [BMIM]Cl , this IL can remove sulfur compounds (e.g., dibenzothiophene) from fuels via liquid-liquid extraction. The vinyl group enhances π-π interactions with aromatic sulfur species, improving efficiency .
Cellulose Dissolution
Preliminary studies suggest utility in biomass processing, where ILs dissolve cellulose at elevated temperatures (>80°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume